Methyl 5-hydroxynicotinate
Overview
Description
Methyl 5-hydroxynicotinate is a chemical compound with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol . It is a derivative of nicotinic acid, specifically a methyl ester of 5-hydroxynicotinic acid. This compound is known for its light beige powder form and is used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-hydroxynicotinate can be synthesized through the esterification of 5-hydroxynicotinic acid. One common method involves reacting 5-hydroxynicotinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the gradual addition of thionyl chloride to a suspension of 5-hydroxynicotinic acid in methanol. The mixture is then heated overnight at 60°C. After the reaction is complete, the mixture is extracted with ethyl acetate, and the organic layers are dried over magnesium sulfate to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of nicotinic acid and its esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-hydroxynicotinate has several applications in scientific research:
Biology: It serves as a building block in the synthesis of biologically active molecules.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-hydroxynicotinate involves its role as an intermediate in the synthesis of biologically active compounds. For example, as a precursor to selective cyclooxygenase-2 inhibitors, it contributes to the inhibition of the cyclooxygenase-2 enzyme, which plays a role in inflammation and pain pathways . Additionally, its derivatives that inhibit liver glycogen phosphorylase help regulate glucose metabolism .
Comparison with Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient in topical preparations for muscle and joint pain.
Methyl 6-chloronicotinate: A chlorinated derivative used in various chemical syntheses.
Methyl 2-methylnicotinate: Another derivative with applications in organic synthesis.
Uniqueness: Methyl 5-hydroxynicotinate is unique due to its hydroxyl group at the 5-position, which allows for specific chemical reactions and biological activities that are not possible with other nicotinate derivatives. This hydroxyl group also makes it a valuable intermediate in the synthesis of selective cyclooxygenase-2 inhibitors and imino sugars .
Properties
IUPAC Name |
methyl 5-hydroxypyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-2-6(9)4-8-3-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJSHOHQQHACLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326624 | |
Record name | Methyl 5-hydroxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30766-22-4 | |
Record name | Methyl 5-hydroxynicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-hydroxypyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl 5-hydroxynicotinate enable the synthesis of complex bicyclic structures?
A1: this compound serves as a precursor to a reactive intermediate, the N-alkyl oxidopyridinium ion. [] This intermediate is formed by first performing an N-methylation of this compound, followed by treatment with a base like triethylamine. The resulting N-alkyl oxidopyridinium ion can then undergo a (4+3) cycloaddition reaction with a diene molecule. This reaction proceeds through a concerted mechanism, meaning the diene adds to the oxidopyridinium ion in a single step. [] This process allows for the rapid and efficient construction of bicyclic nitrogenous structures, which are common motifs found in many natural alkaloids. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.